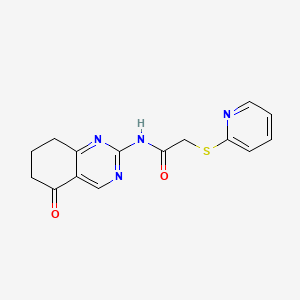

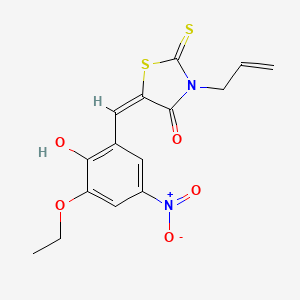

![molecular formula C27H29N3O2 B4619040 N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4619040.png)

N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including the formation of N,N-dialkylaminobenzamides and various substituted pyrimidinones. These processes often employ methods such as the reaction of ketene dithioacetal with 4-dimethylaminoacetophenone and 4-aminobenzalacetone derivatives, indicating the multifaceted approaches needed to create such molecules (Tominaga et al., 2006).

Molecular Structure Analysis

Studies on the molecular structure reveal detailed insights into the compound's geometry, including the effects of substituents on the planarity and electronic configuration. For instance, the introduction of N-phenyl substituents to related stilbenes leads to a more planar ground-state geometry, significantly affecting the absorption, fluorescence spectra, and the molecule's excited-state behavior (Yang et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures can range from electrophilic substitutions to complex polymerizations. For example, the reactivity of N,N-dimethylbenzamide derivatives in the presence of different reagents can lead to the formation of α-dimethylaminobenzylidene derivatives or cyclization reactions yielding heterocyclic compounds (Mukaiyama & Yamaguchi, 1966).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and thermal behavior, are crucial for understanding the compound's applications. Research has shown that related aromatic poly(amide-imide)s exhibit amorphous nature, good solubility in organic solvents, and high thermal stability, factors that are vital for their potential applications (Behniafar & Haghighat, 2006).

Scientific Research Applications

Structural and Physical Properties Analysis

Research into the structural properties of analog compounds similar to N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide reveals insights into their rotation barriers and steric effects. Studies using dynamic NMR spectroscopy and X-ray crystallography on compounds like N,N-dimethylaminobenzamides and their derivatives have shown that these molecules exhibit specific behaviors in terms of rotation around certain bonds, which are crucial for understanding their reactivity and physical properties (Karlsen et al., 2002).

Photochemical Behavior and Fluorescence

The photochemical behavior and fluorescence properties of compounds structurally related to N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide have been extensively studied. The introduction of N-phenyl substituents to these compounds leads to a more planar ground-state geometry, affecting their absorption, fluorescence spectra, and photoisomerization quantum yields. Such studies are pivotal in designing materials with desired optical properties for applications in organic electronics and photonics (Yang et al., 2002).

Polymerization and Material Science

The compound's utility extends into polymer science, where it serves as a building block for creating polymers with specific characteristics. Research on base-catalyzed polymerization of maleimide derivatives, which share functional groups with N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide, contributes to understanding how such compounds can form polymers with unique structures and properties. This knowledge is essential for developing new materials with applications ranging from biomedicine to electronics (Kojima et al., 1966).

Drug Delivery Systems

The chemical framework of N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide and its analogs has implications in the development of drug delivery systems. The synthesis and characterization of ionic liquid monomers for creating pH-sensitive nanocomposites, as explored in certain studies, highlight the potential of such compounds in designing targeted drug delivery mechanisms that can respond to the physiological conditions of their environment (Mahkam et al., 2015).

properties

IUPAC Name |

N-[(E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2/c1-20-9-13-23(14-10-20)26(31)29-25(19-22-11-15-24(16-12-22)30(2)3)27(32)28-18-17-21-7-5-4-6-8-21/h4-16,19H,17-18H2,1-3H3,(H,28,32)(H,29,31)/b25-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEGVIJSKSPEFY-NCELDCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)N(C)C)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4618957.png)

![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4618979.png)

![1-[2-(4-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4618993.png)

![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4619008.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4619009.png)

![3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4619023.png)

![5-[(4-chlorobenzyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4619029.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4619033.png)

![N-(4-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4619049.png)